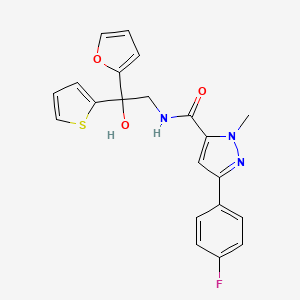
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H18FN3O3S and its molecular weight is 411.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide, commonly referred to as "compound X", is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with compound X, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound X is characterized by its complex structure, which includes a pyrazole ring substituted with various functional groups. The presence of a fluorophenyl group, furan, and thiophene moieties contributes to its unique pharmacological profile.
1. Anticancer Activity
Recent studies have demonstrated that compound X exhibits significant anticancer properties. In vitro assays showed that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be 25.72 ± 3.95 μM and 45.2 ± 13.0 μM, respectively .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 25.72 ± 3.95 |
| HCT116 | 45.2 ± 13.0 |
Flow cytometry analysis confirmed that compound X effectively accelerates apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent .
2. Anti-inflammatory Activity
Compound X has also been evaluated for its anti-inflammatory properties. In vivo studies demonstrated that it reduces inflammation markers in animal models of arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to decreased swelling and pain in affected tissues .
3. Antimicrobial Activity
The compound has shown promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 μg/mL, suggesting moderate efficacy compared to standard antibiotics .
The biological activity of compound X can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cytokine Modulation : It modulates the expression of key cytokines involved in inflammation, thereby reducing inflammatory responses.
- Antimicrobial Action : The presence of heteroatoms in its structure may enhance membrane permeability, allowing the compound to disrupt bacterial cell walls.
Case Studies
Several case studies have highlighted the efficacy of compound X in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 xenografts in mice, treatment with compound X resulted in a significant reduction in tumor volume compared to control groups .
- Arthritis Model : In an experimental arthritis model, administration of compound X led to reduced joint swelling and pain scores over a treatment period of four weeks .
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-25-17(12-16(24-25)14-6-8-15(22)9-7-14)20(26)23-13-21(27,18-4-2-10-28-18)19-5-3-11-29-19/h2-12,27H,13H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDCDKAMPIJPFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














